molecular formula C17H17N5O4 B2967488 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1170491-56-1

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2967488
CAS RN: 1170491-56-1
M. Wt: 355.354
InChI Key: NOKYVCJFEKDAJG-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H17N5O4 and its molecular weight is 355.354. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development

This compound has been studied for its selective antagonistic properties against A2B adenosine receptors, which are significant in pharmacological research. Its use as a radioligand, particularly [3H]-MRE 2029-F20, demonstrates utility in the characterization of human A2B adenosine receptor subtype through binding assays, showing a KD value of 1.65±0.10 nM and Bmax value of 36±4 fmol/mg protein. This makes it a valuable tool for studying receptor pharmacology and potential therapeutic targets (Baraldi et al., 2004).

Antimicrobial and Antifungal Activities

Another study synthesized a library of derivatives involving this compound and characterized them using NMR and mass spectroscopy. These compounds were evaluated for their antibacterial and antifungal activities against several strains, showing good to moderate activity. Notably, some derivatives demonstrated better antimycobacterial activity compared to standard drugs like ciprofloxacin and pyrazinamide, indicating their potential as new antimicrobial agents (Pandya et al., 2019).

Corrosion Inhibition

Research into 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which share structural similarities with the compound , has shown potential as corrosion inhibitors. These compounds were synthesized and tested with steel coupons in acidic and mineral oil mediums, demonstrating promising inhibition efficiencies. This suggests potential applications in protecting materials from corrosion, which is critical in industrial processes (Yıldırım & Cetin, 2008).

Coordination Complexes and Antioxidant Activity

The compound's structural motif has been explored in the synthesis of pyrazole-acetamide derivatives, leading to the development of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activities, as determined by various assays. This research highlights the compound's role in developing new antioxidant agents, which could be beneficial in preventing oxidative stress-related diseases (Chkirate et al., 2019).

Synthesis of Novel Derivatives

Efforts have also been made to synthesize novel derivatives incorporating the compound's core structure for applications in drug discovery. These derivatives have been assessed for their bioactivity, including insecticidal and antimicrobial activities, showcasing the versatility and potential of the compound as a scaffold for developing new bioactive molecules (Fadda et al., 2017).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-10(2)22-12(5-6-18-22)16-20-21-17(26-16)19-15(23)8-11-3-4-13-14(7-11)25-9-24-13/h3-7,10H,8-9H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKYVCJFEKDAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

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